3,10-Phenanthrenediol
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Overview
Description
3,10-Phenanthrenediol is a polycyclic aromatic hydrocarbon derivative with the molecular formula C14H10O2 It is a dihydroxy derivative of phenanthrene, consisting of three fused benzene rings with hydroxyl groups at the 3rd and 10th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,10-Phenanthrenediol can be synthesized through the reduction of phenanthrenequinone. One common method involves the use of lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether. The reaction typically proceeds as follows:
- Phenanthrenequinone is placed in a Soxhlet apparatus with a suspension of LiAlH4 in diethyl ether.
- The extraction and reduction process occurs over 16 hours, resulting in a green solution.
- The reaction is quenched with water and neutralized with glacial acetic acid.
- The product is extracted with ether, washed, and dried to yield this compound as white needles .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3,10-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: It can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and a catalyst such as Raney nickel.
Substitution: Electrophilic substitution reactions can occur at the 9 and 10 positions, such as halogenation with bromine to form 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel catalyst.
Substitution: Bromine in an organic solvent.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
3,10-Phenanthrenediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other phenanthrene derivatives and in studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antioxidant properties.
Medicine: Research has explored its potential as a wound healing agent due to its cell proliferative effects.
Industry: It is used in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of 3,10-Phenanthrenediol involves its interaction with molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl groups play a crucial role in these interactions, allowing the compound to donate hydrogen atoms and neutralize reactive oxygen species .
Comparison with Similar Compounds
- 9,10-Phenanthrenediol
- 1,10-Phenanthroline
- Phenanthrenequinone
Comparison: 3,10-Phenanthrenediol is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and biological activity. Compared to 9,10-Phenanthrenediol, it may exhibit different reactivity patterns in oxidation and reduction reactions. 1,10-Phenanthroline, on the other hand, is a nitrogen-containing derivative with distinct coordination chemistry properties .
Properties
CAS No. |
364080-31-9 |
---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenanthrene-3,10-diol |
InChI |
InChI=1S/C14H10O2/c15-10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)16/h1-8,15-16H |
InChI Key |
RLOFICMNIKWOKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)O)O |
Origin of Product |
United States |
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